molecular formula C14H25ClN2O3 B7915190 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915190
M. Wt: 304.81 g/mol
InChI Key: GLFWCRSQDRVVOG-UHFFFAOYSA-N
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Description

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a piperidine derivative featuring a 2-chloroacetyl substituent at position 1 of the piperidine ring and a methyl-carbamic acid group protected by a tert-butyl ester at the 2-ylmethyl position.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16(4)10-11-7-5-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFWCRSQDRVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride and a suitable base.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the chloroacetyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbamate Nitrogen

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353960-92-5)
  • Key Difference : Cyclopropyl group replaces the methyl on the carbamate nitrogen.
  • Reference :
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
  • Key Difference : Carbamate nitrogen lacks a methyl substituent (N-H vs. N-methyl).
  • Classified as a skin/eye irritant and respiratory hazard under GHS .
  • Reference :

Positional Isomerism on the Piperidine Ring

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354011-38-3)
  • Key Difference : Substituents at position 3 of the piperidine ring with R-configuration.
  • Properties : Molecular formula C₁₂H₂₁ClN₂O₃, density 1.17 g/cm³, boiling point 421.5°C, pKa 12.07.
  • Implications : Stereochemical and positional differences may influence interactions with chiral targets or metabolic pathways.
  • Reference :

Functional Group Replacements

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353952-67-6)
  • Key Difference: 2-Aminoethyl group replaces the 2-chloroacetyl substituent.
  • Implications : Introduction of a primary amine enhances nucleophilicity and solubility, enabling conjugation reactions or salt formation.
  • Reference :
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
  • Key Difference : Pyrimidine ring replaces the chloroacetyl group.
  • Implications : Aromaticity and hydrogen-bonding capacity of pyrimidine may enhance binding to biological targets (e.g., kinases).
  • Reference :

Data Table: Structural and Property Comparison

Compound Name CAS Molecular Formula Substituent Variation Position Key Properties Safety Information Reference
Target Compound - C₁₄H₂₃ClN₂O₃* Methyl on carbamate Piperidin-2-yl Discontinued Not available
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1353960-92-5 C₁₆H₂₅ClN₂O₃* Cyclopropyl on carbamate Piperidin-2-yl - -
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester - C₁₃H₂₁ClN₂O₃* N-H on carbamate Piperidin-4-yl - Skin/eye irritant, respiratory hazard
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 1354011-38-3 C₁₂H₂₁ClN₂O₃ R-configuration Piperidin-3-yl Density 1.17 g/cm³, pKa 12.07 -
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 1353952-67-6 C₁₄H₂₉N₃O₂ Aminoethyl substituent Piperidin-2-yl Molecular weight 213 (reported) For research use only

*Molecular formulas inferred from structural data.

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester , commonly referred to as a carbamate derivative, is a synthetic organic compound notable for its diverse biological activities. This compound features a piperidine ring, chloroacetyl group, and a tert-butyl ester moiety, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₅ClN₂O₃
  • CAS Number : 1353998-29-4
  • Boiling Point : Approximately 434.4 °C (predicted)
  • Density : 1.135 g/cm³ (predicted)
  • pKa : 12.84 (predicted)

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroacetyl group is electrophilic, enabling nucleophilic substitution reactions, while the carbamic acid moiety can hydrolyze to yield active amines and carboxylic acids. These reactions are essential for the compound's pharmacological effects.

Biological Activities

Research has demonstrated that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
  • Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Similar carbamates have demonstrated efficacy against bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The unique structural features of this compound influence its biological activity significantly. The following table summarizes some related compounds and their associated activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group, pyridine ringAntagonist in neurological disorders
N-(2-Chloroethyl)carbamateChloroethyl group, carbamateAntimicrobial properties
1-(4-Chlorobenzoyl)piperidineBenzoyl group, piperidineAnticancer activity

Study on Anticancer Activity

A study evaluated the cytotoxic effects of a similar piperidine derivative on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction.

Cholinesterase Inhibition

Research involving piperidine derivatives has shown that compounds with specific functional groups can selectively inhibit AChE and BuChE enzymes, providing insights into their potential use in Alzheimer's disease therapy. The incorporation of piperidine moieties has been linked to improved brain exposure and dual inhibition capabilities.

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